

Electronic band structure of GdNi₅ intermetallic compound.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gadolinium--nickel (1/5)*

Cat. No.: *B15489513*

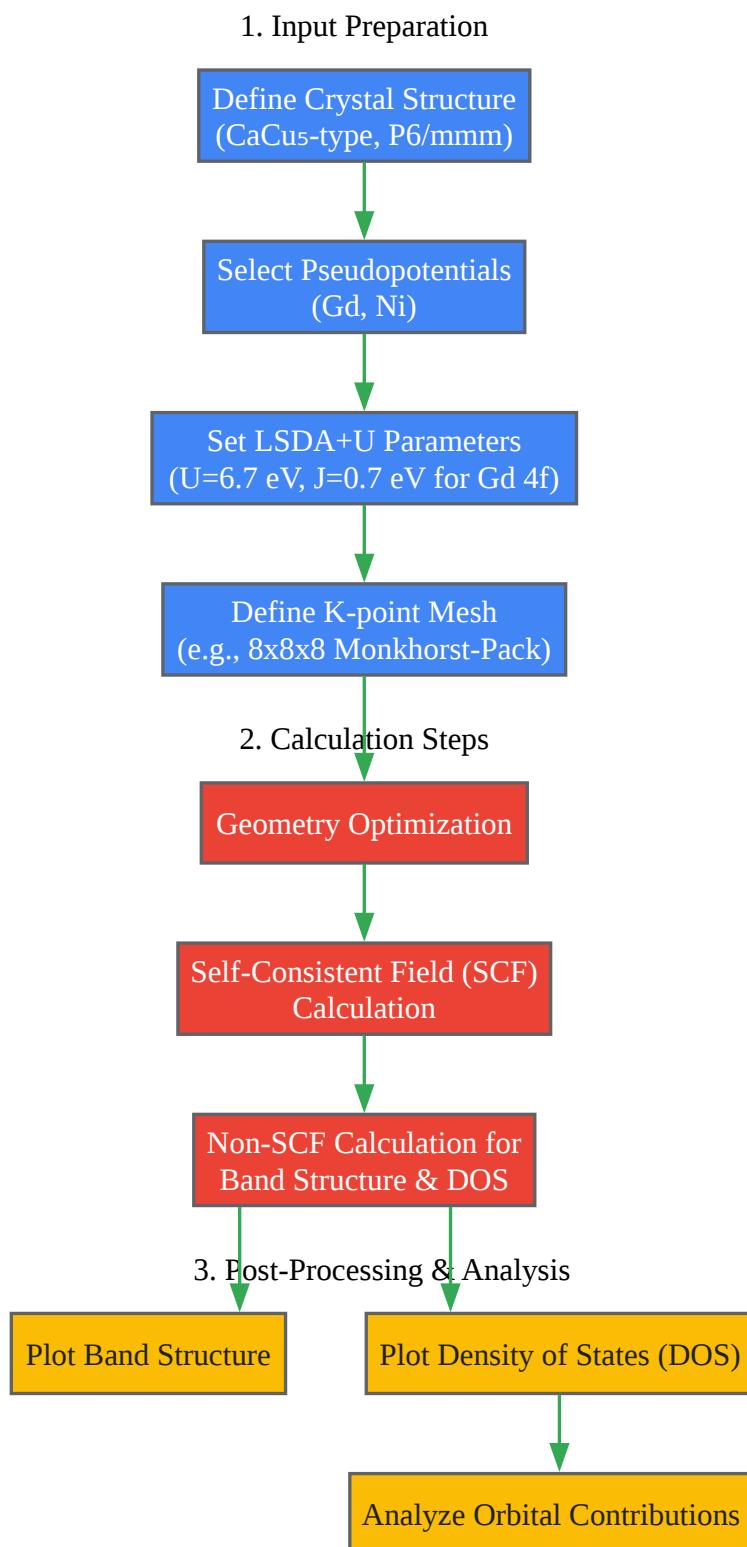
[Get Quote](#)

An In-Depth Technical Guide to the Electronic Band Structure of the GdNi₅ Intermetallic Compound

This guide provides a comprehensive overview of the electronic band structure of the Gadolinium-Nickel (GdNi₅) intermetallic compound, intended for researchers, scientists, and professionals in materials science and related fields. It synthesizes findings from both theoretical calculations and experimental observations to elucidate the electronic properties of this material.

Introduction

GdNi₅ is a member of the rare-earth-transition metal intermetallic compounds, crystallizing in the hexagonal CaCu₅-type structure. Its electronic structure is of significant interest due to the interplay between the localized 4f electrons of Gadolinium (Gd) and the itinerant 3d electrons of Nickel (Ni), which governs its magnetic and other physical properties. Understanding the electronic band structure, particularly the density of states (DOS) near the Fermi level (E_F), is crucial for applications in areas such as magnetic refrigeration and hydrogen storage.


Theoretical Framework and Computational Methods

The electronic band structure of GdNi₅ has been predominantly investigated using first-principles calculations based on Density Functional Theory (DFT). Due to the strongly correlated nature of the Gd 4f electrons, standard approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are often insufficient. The

LSDA+U method, which incorporates a Hubbard-like term (U) to account for strong on-site Coulomb interactions, has been shown to provide a more accurate description.

LSDA+U Calculation Protocol

A typical computational workflow for determining the electronic band structure of GdNi_5 using the LSDA+U method is outlined below. This protocol is based on common practices for similar rare-earth intermetallic compounds.

[Click to download full resolution via product page](#)

Caption: DFT calculation workflow for GdNi₅.

Methodology Details:

- Crystal Structure: The calculation begins with the experimental lattice parameters for the hexagonal CaCu_5 structure of GdNi_5 .
- Pseudopotentials: Appropriate pseudopotentials are chosen to represent the interaction of the core electrons with the valence electrons for both Gd and Ni.
- LSDA+U Parameters: To correctly model the localized Gd 4f electrons, a Hubbard U of 6.7 eV and an exchange parameter J of 0.7 eV are applied[1].
- K-point Mesh: The integration over the Brillouin zone is performed using a Monkhorst-Pack grid, for instance, an 8x8x8 mesh, to ensure convergence of the total energy[1].
- Geometry Optimization: The atomic positions and lattice parameters are relaxed to find the ground-state configuration.
- Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electron density.
- Band Structure and DOS Calculation: A non-SCF calculation along high-symmetry directions in the Brillouin zone is then carried out to determine the band structure and the density of states.

Experimental Probes of the Electronic Structure

Experimental techniques, primarily photoemission spectroscopy, provide direct measurements of the occupied electronic states, offering a valuable comparison to theoretical predictions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the near-surface region of a material. By measuring the kinetic energy of photoemitted core-level electrons, their binding energies can be determined.

Experimental Protocol for XPS of GdNi_5 :

[Click to download full resolution via product page](#)

Caption: Experimental workflow for XPS analysis.

Methodology Details:

- Sample Preparation: The sample is fractured in-situ under ultra-high vacuum (UHV) to expose a clean surface, minimizing contamination.
- X-ray Source: A monochromatic Al K α X-ray source (1486.6 eV) is commonly used.
- Electron Analyzer: A hemispherical mirror analyzer with high energy resolution (e.g., ~0.3 eV) is used to measure the kinetic energy of the photoelectrons.
- Data Analysis: The binding energy is calculated from the kinetic energy of the photoelectrons. The spectra are calibrated, and peaks are fitted to determine the precise binding energies of the core levels.

Summary of Electronic Structure Properties

The electronic structure of GdNi₅ near the Fermi level is primarily composed of hybridized Ni 3d and Gd 5d states. The highly localized Gd 4f states are found at higher binding energies.

Quantitative Data from Theoretical Calculations

Parameter	Value	Method	Reference
Hubbard U (Gd 4f)	6.7 eV	LSDA+U	[1]
Exchange J (Gd 4f)	0.7 eV	LSDA+U	[1]
Magnetic Moment (Gd)	~7.0 μ_B	Calculation	[2]
Magnetic Moment (Ni)	Non-zero, coupled ferrimagnetically to Gd	Calculation	[2]
Density of States at E_F (N(E_F))	Not explicitly reported	LSDA+U	-
Ni 3d Bandwidth	Not explicitly reported	LSDA+U	-
Gd 4f Peak Position (theoretical)	Not explicitly reported	LSDA+U	-

Quantitative Data from Experimental Measurements

Parameter	Value (eV)	Method	Reference
Gd 4f Binding Energy	~7.4 eV	XPS	[2]
Ni 2p _{3/2} Binding Energy	~852.7 eV	XPS	[2]

Discussion of the Electronic Band Structure

The calculated density of states for GdNi_5 reveals that the Ni 3d states form a broad band that constitutes the main contribution to the DOS near the Fermi level. The Gd 5d states are also present at the Fermi level, hybridizing with the Ni 3d states. This hybridization is crucial for the magnetic coupling between the Gd and Ni sublattices.

The highly correlated Gd 4f electrons, when treated with the LSDA+U method, are correctly placed several eV below the Fermi level, in agreement with experimental photoemission data which find these states at approximately 7.4 eV.[\[2\]](#) In standard LDA or GGA calculations without the U correction, the Gd 4f states are incorrectly predicted to be much closer to the Fermi level.

The metallic character of GdNi_5 is evident from the finite density of states at the Fermi level. The magnetic properties are driven by the large magnetic moment of the Gd^{3+} ion (with a half-filled 4f shell) and a smaller induced moment on the Ni atoms, which couple ferrimagnetically.

Conclusion

The electronic band structure of GdNi_5 is characterized by a complex interplay of localized Gd 4f electrons and itinerant Ni 3d and Gd 5d electrons. A combination of advanced theoretical methods like LSDA+U and experimental techniques such as XPS is essential for an accurate description of its electronic properties. The data and methodologies presented in this guide provide a foundational understanding for further research and development of GdNi_5 -based materials. Further investigations to precisely quantify the density of states at the Fermi level and the bandwidth of the constituent electronic states would be beneficial for a more complete picture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Electronic band structure of GdNi₅ intermetallic compound.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15489513#electronic-band-structure-of-gdni5-intermetallic-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com